molecular formula C17H21N3OS2 B2532660 N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-13-8

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Número de catálogo: B2532660
Número CAS: 864918-13-8
Peso molecular: 347.5
Clave InChI: BUUANSHNMOQWKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at the 3-position with an m-tolyl group (methyl-substituted phenyl) and at the 5-position with a thioether-linked N-cyclohexylacetamide chain. This structure combines lipophilic (cyclohexyl, m-tolyl) and polar (thiadiazole, thioether) moieties, making it a candidate for diverse biological applications.

Propiedades

IUPAC Name

N-cyclohexyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUANSHNMOQWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several thiadiazole derivatives, including N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results suggest that the compound could serve as a potential lead for developing new antibiotics targeting resistant strains .

Anti-inflammatory Properties

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been investigated for its anti-inflammatory effects. Molecular docking studies have shown that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.

In Silico Studies

The compound's structure was analyzed using molecular docking simulations to predict its binding affinity to 5-LOX. Results indicated a favorable interaction with key active site residues, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Another promising application of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its anticancer activity. Research on similar thiadiazole derivatives has shown selective cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies were conducted using the MCF7 breast cancer cell line to evaluate the cytotoxic effects of the compound:

Compound IC50 (µM)
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide15
Control (Doxorubicin)0.5

The results indicate that N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits significant anticancer properties and warrants further investigation for potential drug development .

Mechanism of Action Studies

Understanding the mechanism of action of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is crucial for its therapeutic development. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition Analysis

Molecular docking and kinetic studies have revealed that the compound inhibits specific enzymes associated with cancer progression. This inhibition could contribute to its cytotoxic effects observed in cell line studies .

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in core heterocycles, substituents, and side chains, significantly impacting physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide 1,2,4-thiadiazole 3-m-tolyl, 5-S-(N-cyclohexylacetamide) Not reported Not reported N/A
1Z105 Pyrimido[5,4-b]indole 5-methyl, 3-phenyl, 4-oxo Not reported Not reported TLR4 agonist
Compound 9 Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl 186–187 90 Antimicrobial
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolothiadiazole 4-methyl, phenyl-triazolo Not reported Not reported CDK5/p25 inhibitor (IC50: 42 nM)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide 1,2,4-triazole Allyl, thiophen-2-yl, dimethoxyphenyl Not reported Not reported Not reported

Key Observations :

  • Core Heterocycles: The 1,2,4-thiadiazole core in the target compound contrasts with pyrimidoindole (1Z105) or triazolothiadiazole () systems.
  • Substituent Effects : The m-tolyl group introduces moderate lipophilicity, whereas electron-withdrawing groups (e.g., 4-chloro in Compound 9 ) increase polarity. Fluorophenyl () and nitro groups (Compounds 12–13 ) further modulate electronic properties and binding interactions.
  • Side Chains : The N-cyclohexylacetamide chain may improve membrane permeability compared to aryl-substituted acetamides (e.g., 3,5-dimethoxyphenyl in ) .

SAR Highlights :

  • Thiadiazole vs. Triazolothiadiazole : The triazolothiadiazole system in enhances kinase inhibition due to increased planarity and hydrogen-bonding capacity, whereas the simpler thiadiazole core may favor metabolic stability .
  • Substituent Positioning : The m-tolyl group’s methyl meta-substitution likely balances steric bulk and lipophilicity, contrasting with para-substituted analogs (e.g., 4-fluorophenyl in ) .
  • Side Chain Optimization : Cyclohexyl groups (target compound) may reduce cytotoxicity compared to aromatic substituents (e.g., phenyl in 1Z105) while maintaining solubility .

Computational and Docking Studies

Molecular docking of related compounds (e.g., ’s triazole-thiazole derivatives) suggests that substituent orientation critically impacts target binding. For example:

  • The m-tolyl group’s methyl moiety may occupy hydrophobic pockets inaccessible to polar groups (e.g., nitro in Compound 12 ).
  • The thioether linker in the target compound could enhance conformational flexibility, improving binding to shallow active sites .

Actividad Biológica

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N cyclohexyl 2 3 m tolyl 1 2 4 thiadiazol 5 yl thio acetamide\text{N cyclohexyl 2 3 m tolyl 1 2 4 thiadiazol 5 yl thio acetamide}

This molecule features a cyclohexyl group and a thiadiazole moiety, which are critical for its biological activity. The thiadiazole ring is known for its role in various pharmacological effects.

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that certain thiadiazole derivatives displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Although specific data on N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . For instance, compounds derived from 1,2,4-thiadiazole have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents.

The mechanism by which N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in disease processes. For example, some thiadiazole derivatives have been identified as inhibitors of certain ligases and kinases that play crucial roles in cancer progression and cystic fibrosis treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring and substituents can significantly influence the compound's potency and selectivity. Research indicates that introducing different functional groups can enhance the inhibitory effects against various biological targets .

Case Studies

Several studies have explored the activity of related compounds:

  • Cystic Fibrosis Treatment : A study on 1,2,4-thiadiazole derivatives revealed their potential as CFTR correctors by inhibiting RNF5 ligase activity. This suggests that similar modifications in N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide could yield effective CFTR modulators .
  • Anticancer Studies : Compounds with a 1,2,4-thiadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms involved include apoptosis induction via mitochondrial pathways and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Organism IC50/Effect Reference
AntimicrobialThiadiazole DerivativesE. coli, S. aureusVaries (effective)
AnticancerThiadiazole DerivativesVarious Cancer Cell LinesSignificant cytotoxicity
CFTR Corrector1,2,4-ThiadiazolesCFBE41o CellsImproved CFTR activity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.